N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide
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Overview
Description
N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a piperidine ring, a thiazole ring, and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to exhibit a wide variety of biological activities . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells. The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are an important area of research in modern organic chemistry .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines, which this compound is a part of, is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Condensation Reaction: The final step involves the condensation of the thiazole derivative with 4-(trifluoromethyl)benzenecarbohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzenecarbohydrazide moiety, potentially forming alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-pyridyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide
- N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(methyl)benzenecarbohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide stands out due to the presence of the trifluoromethyl group, which significantly impacts its chemical reactivity and biological activity. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable candidate in drug development and material science.
Properties
IUPAC Name |
N-[(E)-(2-piperidin-1-yl-1,3-thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4OS/c18-17(19,20)13-6-4-12(5-7-13)15(25)23-22-11-14-10-21-16(26-14)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,23,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKIVKAAUXJSU-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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